5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide
Overview
Description
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide is a chemical compound with the linear formula C16H12BrN3O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound has been studied using FT-IR and FT-Raman spectra . The equilibrium geometry, bonding features, and harmonic vibrational frequencies have been analyzed with the help of DFT method .Physical And Chemical Properties Analysis
The compound is a solid . Its properties have been studied using vibrational and electronic absorption spectral studies . The results show that electron density in the σ* and π* antibonding orbitals and second-order delocalization energies E(2) confirms the occurrence of the intramolecular charge transfer (ICT) within the molecule .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis Techniques : A novel and efficient synthesis route for 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide derivatives has been developed. This synthesis features a selective Sandmeyer reaction, allowing more versatile production of these compounds (Bobko et al., 2012).
Building Block for Heterocyclic Compounds : This compound acts as a building block for the synthesis of polyfunctionalized heterocyclic compounds. These have pharmacological interest, indicating its utility in medicinal chemistry (El‐Mekabaty, 2014).
Biological and Pharmacological Research
Cytotoxic Activities : Some derivatives of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide have been found to exhibit cytotoxic activity against certain cancer cell lines, suggesting potential applications in cancer research (Hassan et al., 2014).
Antitumor Activities : Studies have also revealed that certain derivatives show in vitro antitumor activities against different human cancer cell lines. This highlights the compound's relevance in antitumor drug research (Hafez et al., 2013).
Analytical Chemistry Applications
Selective Fluorescent Sensor : A derivative of this compound has been utilized as a highly selective fluorescent sensor for fluoride anion detection. This application is significant in environmental and analytical chemistry (Yang et al., 2011).
Chromium(III) Ion Detection : Another application in analytical chemistry involves using a derivative as an ionophore in a Cr3+ ion-selective electrode. This is used for detecting Cr3+ ions in biological and environmental samples, demonstrating its utility in environmental monitoring and health sciences (Zamani et al., 2009).
Safety And Hazards
Future Directions
While specific future directions for this compound are not mentioned in the available resources, compounds with a 1,3,4-thiadiazole moiety, which this compound is a part of, have been the subject of extensive research due to their broad spectrum of pharmacological activities . This suggests potential for further exploration in various therapeutic applications.
properties
IUPAC Name |
5-amino-1-(4-bromophenyl)pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSFMIAZKJKJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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